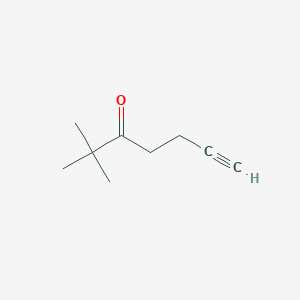

2,2-Dimethylhept-6-yn-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

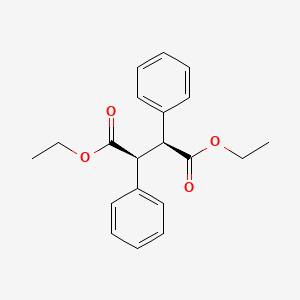

2,2-Dimethylhept-6-yn-3-one is a chemical compound with the CAS Number: 51060-08-3 . It has a molecular weight of 138.21 .

Synthesis Analysis

A three-step batch-flow hybrid process has been developed for an expeditious synthesis of the enynol key intermediate of antifungal terbinafine . This procedure involves consecutive organometallic steps without the necessity of any in-line purification: after a metalation by n-butyllithium, a selective addition of the lithium salt was elaborated followed by a Grignard reaction resulting in a high yield of 6,6-dimethylhept-1-en-4-yn-3-ol .Molecular Structure Analysis

The molecular structure of this compound consists of carbon and hydrogen atoms. The carbon atoms in the chemical structure are implied to be located at the corners and hydrogen atoms attached to carbon atoms are not indicated .Applications De Recherche Scientifique

Photophysical Study of Probes

One of the applications of 2,2-Dimethylhept-6-yn-3-one derivatives is in photophysical studies. For instance, probes like acrylodan, ANS, and prodan, which include dimethylamino naphthalenyl groups, have been examined for their behavior in various solvents and aqueous mixtures. These probes are useful in studying biological systems, particularly in understanding the properties that govern their emission maxima in different solvents (Moreno Cerezo et al., 2001).

Chemical Probes for RNA Structure

This compound derivatives have also been used in probing the secondary and tertiary interactions of RNA molecules. Chemical reactions like dimethyl sulfate monitoring can sense tertiary interactions at guanosines, providing valuable insights into RNA's structural aspects in different conditions (Peattie & Gilbert, 1980).

Nucleic Acid Research

Dimethyl groups, similar to those in this compound, have been employed in the study of nucleic acids. For instance, dimethyl sulfate has been used to investigate the interactions of certain drugs with oligonucleotides. Such studies are crucial for understanding drug-DNA interactions and the development of sequence-specific artificial photonucleases (Slama-Schwok et al., 1989).

Enzyme Kinetics and Neuropeptide Sequencing

This compound derivatives can be used in enzyme kinetics and neuropeptide sequencing. The use of dimethyl labeling strategies assists in de novo sequencing of neuropeptides, helping to understand peptide structures and functions. This application is particularly useful in the field of proteomics (Fu & Li, 2005).

Catalytic Performance in Chemical Synthesis

Dimethyl derivatives, akin to this compound, have been investigated for their role as catalysts in chemical synthesis. For example, the methylation of certain compounds over metal-loaded zeolite catalysts is a critical process in the production of commercially important chemicals, where dimethyl derivatives can play a significant role (Güleç et al., 2018).

Luminescence in Material Science

In material science, derivatives of this compound are used for their luminescent properties. For instance, lanthanide podates with predetermined structural and photophysical properties have been developed for creating strongly luminescent materials. Such materials have applications in areas like lighting, display technologies, and bioimaging (Piguet et al., 1996).

Corrosion Inhibition in Industrial Applications

Spirocyclopropane derivatives, which are structurally related to this compound, have been studied for their use in corrosion inhibition. They are effective in protecting metals in acidic environments, making them valuable in industrial applications (Chafiq et al., 2020).

Propriétés

IUPAC Name |

2,2-dimethylhept-6-yn-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-5-6-7-8(10)9(2,3)4/h1H,6-7H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZIKZDHXTXQJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

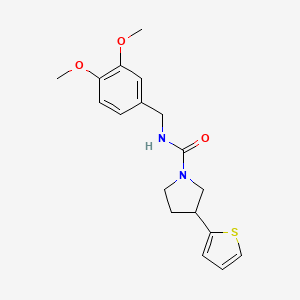

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2823633.png)

![2-[(4-Chlorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2823635.png)

![Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate](/img/structure/B2823642.png)

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}benzenecarboxamide](/img/structure/B2823648.png)

![(3E)-1-(4-chlorobenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2823650.png)

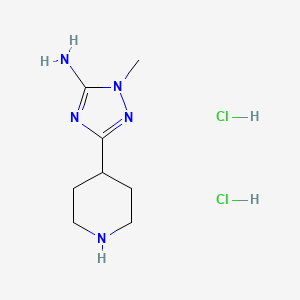

![2-Amino-4-(1-methylpyrazolo[3,4-b]pyridin-5-yl)butanoic acid;dihydrochloride](/img/structure/B2823652.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate](/img/structure/B2823653.png)